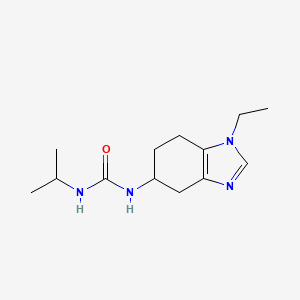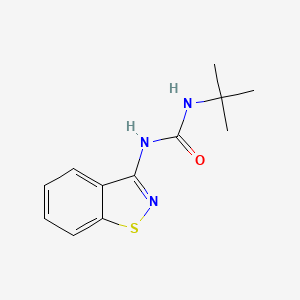
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a urea group attached to the benzothiazole moiety, with a tert-butyl group providing additional steric hindrance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions to form the urea derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with proteins involved in disease pathways, such as those related to neurodegenerative disorders, by stabilizing their native conformations and preventing aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzo[d]thiazol-2-yl)aniline (BTA)
- 5-Nitro-1,2-benzothiazol-3-amine (5-NBA)
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
Uniqueness
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is unique due to its specific urea and tert-butyl groups, which provide distinct steric and electronic properties. These features can enhance its stability and reactivity compared to other benzothiazole derivatives. Additionally, its ability to inhibit protein aggregation makes it a valuable compound in the study of neurodegenerative diseases .
Propriétés
Numéro CAS |
104121-48-4 |
|---|---|
Formule moléculaire |
C12H15N3OS |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
1-(1,2-benzothiazol-3-yl)-3-tert-butylurea |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)14-11(16)13-10-8-6-4-5-7-9(8)17-15-10/h4-7H,1-3H3,(H2,13,14,15,16) |
Clé InChI |
HPKBGEICVHCQJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
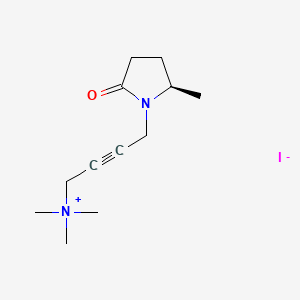
silane](/img/structure/B14334936.png)
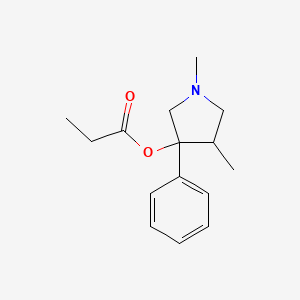
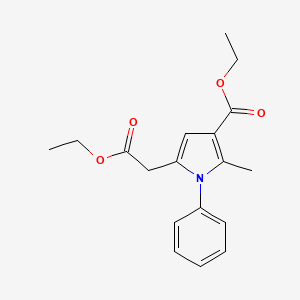
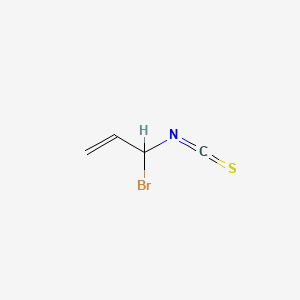
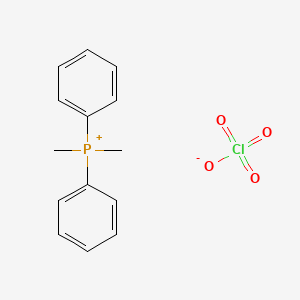
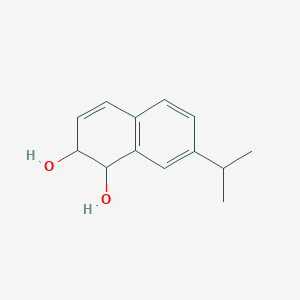

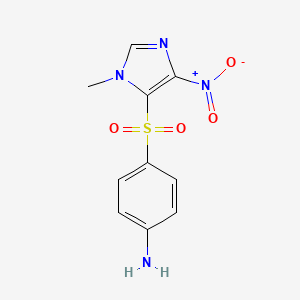
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
